2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid, with the molecular formula CHNO and a molecular weight of 192.21 g/mol, is a compound of interest in medicinal chemistry. It is classified as an amino acid derivative and features a cyclopropyl group and a pyridine ring, which contribute to its potential biological activity. The compound is primarily utilized in research settings for its pharmacological properties and is often synthesized for further study in drug development.
The synthesis of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid can be approached through various methods. One common synthetic route involves the reaction of cyclopropylamine with pyridine-3-carboxylic acid derivatives. This reaction typically requires activation of the carboxylic acid, often using coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
The synthesis may be optimized by adjusting reaction conditions such as temperature, solvent choice, and concentration. For example, using a polar aprotic solvent like dimethylformamide can enhance the solubility of reactants and improve yields. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the desired product with high purity.
Key structural data includes:
C1CC1NC(C2=CN=CC=C2)C(=O)O
QIPKYYBPZDLQMD-UHFFFAOYSA-N
These representations provide insight into the compound's connectivity and stereochemistry.
In terms of chemical reactivity, 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid can participate in various reactions typical for amino acids and carboxylic acids. These include:
The reactivity can be influenced by substituents on the pyridine ring or the cyclopropyl group, which may enhance or inhibit specific reactions due to electronic effects.
The mechanism of action for 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in biological systems likely involves interaction with specific receptors or enzymes. Its structure suggests potential activity at neurotransmitter receptors or as an enzyme inhibitor.
While specific data on its mechanism remains limited, compounds with similar structures often exhibit effects on neurotransmission or cellular signaling pathways, which warrants further exploration through pharmacological studies.
The compound typically appears as a white to off-white solid. It has a melting point that varies based on purity but generally falls within the range of 192–193 °C.
Relevant chemical properties include:
2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid has been explored for various applications in scientific research:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The incorporation of the cyclopropylamino group into pyridinylacetic acid frameworks primarily employs nucleophilic substitution or reductive amination. A pivotal intermediate is 6-bromo-3-(bromomethyl)pyridine, synthesized via radical bromination of 3-picoline using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (75% yield) [7]. Subsequent reaction with cyclopropylamine in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates displacement of the benzylic bromide, forming the N-cyclopropyl-(6-bromopyridin-3-yl)methyl)amine core (62% yield). Alternative routes utilize cyclopropylamine hydrochloride with inorganic bases (K₂CO₃) to mitigate side reactions [5]. For α-substituted acetic acid derivatives, alkylation of cyclopropylamine with bromoacetic acid or ethyl bromoacetate (followed by hydrolysis) under basic conditions (K₂CO₃/DMF, 55% yield) completes the assembly [5] [7].
Table 1: Optimization of Cyclopropylamino Group Installation
Step | Reagents/Conditions | Yield | Key Side Products |
---|---|---|---|
Bromination of 3-picoline | NBS, AIBN, CCl₄, reflux | 75% | Dibrominated impurities |
Nucleophilic substitution | Cyclopropylamine, DMF, 70°C, 12 h | 62% | Dialkylated amine |
Acetic acid functionalization | Bromoacetic acid, K₂CO₃, RT, 6 h | 55% | O-alkylation products |
Achieving stereocontrol at the α-carbon requires chiral auxiliaries, asymmetric catalysis, or resolution techniques. Evans oxazolidinones enable diastereoselective alkylation: condensation of pyridine-3-ylacetyl chloride with the chiral auxiliary forms a glycinate enolate, which undergoes alkylation with high de (>90%) [4]. Hydrogenation of α-acetamido acrylate derivatives using Rh-DuPhos catalysts affords R- or S-enantiomers with 95% ee [4] [9]. Enzymatic resolution with Candida antarctica lipase B hydrolyzes racemic ethyl esters selectively, yielding enantiopure acids (48% yield, 99% ee) [2]. For α-aryl derivatives, asymmetric Negishi couplings employ NiCl₂–N-heterocyclic carbene complexes to achieve ee values up to 88% [4].
Table 2: Stereoselective Methods Comparison
Method | Conditions | ee or de | Limitations |
---|---|---|---|
Evans alkylation | Oxazolidinone, LDA, alkyl halide, –78°C | >90% de | Auxiliary removal required |
Rh-catalyzed hydrogenation | [Rh(COD)₂]BF₄, (R,R)-DuPhos, H₂ (50 psi) | 95% ee | Sensitive to steric bulk |
Enzymatic resolution | Lipase B, phosphate buffer (pH 7), 37°C | 99% ee | Max. 50% theoretical yield |
Bioisosteric modifications enhance metabolic stability or binding affinity. Key replacements include:
Impact on Physicochemical Properties:
Pyridine → Pyridazine: log*P* ↓ 0.5, TPSA ↑ 12 Ų Pyridine → 1,2,3-Triazole: log*P* ↓ 0.8, H-bond acceptors ↑
Solid-phase strategies employ Rink amide resin for iterative coupling. N-Fmoc-protected 3-(aminomethyl)pyridine is anchored via amide linkage, followed by cyclopropanecarboxylic acid coupling using HATU/DIEA, and cleavage with TFA (overall 65% yield) [6]. Catalytic asymmetric routes leverage Cu-BOX complexes for α-amination of pyridinyl acetates with di-tert-butyl azodicarboxylate (80% yield, 92% ee) [4]. Jacobsens thiourea catalysts enable Mannich reactions of glycine Schiff bases with N-Boc imines, affording anti-diastereomers (dr 10:1, 85% ee) [6].
Enzymatic desymmetrization or kinetic resolution provides enantiopure intermediates:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1